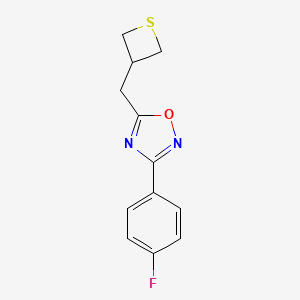
3-(4-Fluorophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a fluorophenyl group, and a thietan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Thietan-3-ylmethyl Group: This can be done through alkylation reactions using thietan-3-ylmethyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thietan-3-ylmethyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
Oxidation: Oxidized derivatives of the thietan-3-ylmethyl group.
Reduction: Reduced forms of the oxadiazole ring or fluorophenyl group.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its biological activity.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole imparts unique electronic properties, which can influence its reactivity and biological activity. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c13-10-3-1-9(2-4-10)12-14-11(16-15-12)5-8-6-17-7-8/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFZOKPQSCDKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CC2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-4-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6990122.png)
![(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol](/img/structure/B6990133.png)
![2-Fluoro-6-[4-(3-pyrrolidin-1-ylpropyl)piperidin-1-yl]benzamide](/img/structure/B6990147.png)
![N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide](/img/structure/B6990163.png)
![N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6990168.png)
![5-[3-(Oxolan-2-yl)-1,2,4-oxadiazol-5-yl]naphthalen-2-ol](/img/structure/B6990176.png)
![N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide](/img/structure/B6990181.png)
![Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B6990189.png)
![Methyl 3-[5-(thietan-3-ylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B6990196.png)
![3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-yl)-1,2,4-oxadiazole](/img/structure/B6990197.png)
![3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6990203.png)
![3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6990209.png)
![[2-(Hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]-(3-methoxy-4-methyl-5-nitrophenyl)methanone](/img/structure/B6990223.png)
![(3-methoxy-4-methyl-5-nitrophenyl)-[4-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6990228.png)
